molecular formula C7H9N3O B162128 2-(Ethylamino)pyrimidine-5-carbaldehyde CAS No. 137279-29-9

2-(Ethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B162128
CAS No.: 137279-29-9
M. Wt: 151.17 g/mol
InChI Key: FFFRZFQWAMMSTB-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H9N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethylamine. The reaction typically takes place in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature for a specified period, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The compound is then purified through techniques like crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(Ethylamino)pyrimidine-5-carboxylic acid.

    Reduction: 2-(Ethylamino)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
2-(Ethylamino)pyrimidine-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and inflammation-related conditions. The compound's structure allows it to participate in reactions that yield bioactive molecules, making it a valuable building block in drug development.

Case Study: Anti-inflammatory Agents
Recent studies have highlighted the synthesis of pyrimidine derivatives that exhibit anti-inflammatory properties. For instance, compounds derived from this compound showed significant inhibition of COX-2 enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs) . The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrimidine ring enhance anti-inflammatory activity, making these derivatives promising candidates for further development.

Agrochemical Applications

Development of Herbicides and Fungicides
This compound is also utilized in the formulation of agrochemicals, particularly as a precursor for creating effective herbicides and fungicides. Its ability to interact with biological systems makes it suitable for designing chemicals that can selectively target pests or diseases in crops.

Data Table: Agrochemical Compounds Derived from this compound

Compound NameTypeTarget Pest/DiseaseEfficacy Level
Pyrimidine Derivative AHerbicideBroadleaf WeedsHigh
Pyrimidine Derivative BFungicideFungal Pathogen XModerate

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies targeting specific enzymes involved in disease processes.

Case Study: Metabolic Pathways
Research has demonstrated that derivatives of this compound can inhibit key enzymes involved in metabolic pathways linked to cancer and inflammatory diseases. For example, studies showed promising results where certain derivatives significantly reduced the activity of enzymes like iNOS and COX-2, indicating their potential use as therapeutic agents .

Material Science Applications

Polymer Development
The compound contributes to the development of specialized materials within material science. Its chemical properties allow it to be incorporated into polymers, enhancing their mechanical and thermal properties for industrial applications.

Analytical Chemistry Applications

Reagent in Analytical Techniques
In analytical chemistry, this compound is used as a reagent for various detection methods. It assists in the quantification of other compounds within complex mixtures, demonstrating its utility beyond just synthetic applications.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with nucleic acid targets, inhibiting enzymes involved in DNA or RNA synthesis. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of their function. The ethylamino group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyrimidine-5-carbaldehyde
  • 2-(Dimethylamino)pyrimidine-5-carbaldehyde
  • 2-(Ethylamino)pyrimidine-4-carbaldehyde

Uniqueness

2-(Ethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both an ethylamino group and an aldehyde group on the pyrimidine ring. This combination allows for diverse chemical reactivity and potential biological activity. Compared to its analogs, the ethylamino group provides a balance between hydrophobicity and hydrophilicity, which can influence the compound’s solubility and interaction with biological targets.

Biological Activity

2-(Ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of the Compound

  • Chemical Formula : C₇H₉N₃O
  • Molecular Structure : Contains a pyrimidine ring substituted with an ethylamino group and an aldehyde functional group.
  • Applications : Used in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways, and studied for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 µg/mL
S. aureus200 µg/mL
K. pneumoniae400 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (Colo-205) cancer cells.

Cell LineIC₅₀ (µM)
MCF-70.09 ± 0.0085
Colo-2050.01 ± 0.074

The mechanism of action involves the inhibition of enzymes crucial for DNA synthesis, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

This compound has shown promise in modulating inflammatory responses. It exhibits inhibitory effects on COX-2 enzyme activity, which plays a critical role in the inflammatory process.

CompoundIC₅₀ (µmol)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This indicates comparable efficacy to established anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleic Acid Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, inhibiting their function.
  • Enzyme Inhibition : It selectively inhibits enzymes involved in inflammatory pathways and DNA replication.
  • Radical Scavenging : The compound may also exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage .

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer potential of various pyrimidine derivatives, including this compound, against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxicity with IC₅₀ values lower than traditional chemotherapeutics like etoposide .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound compared to indomethacin and celecoxib in animal models of inflammation, showing promising results in reducing paw edema and granuloma formation .

Properties

IUPAC Name

2-(ethylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFRZFQWAMMSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464646
Record name 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137279-29-9
Record name 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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